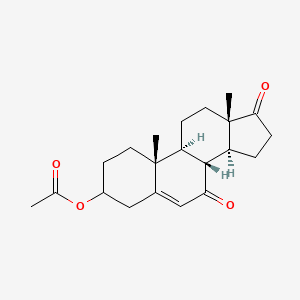
Androst-5-en-3-ol-7,17-dione acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Androst-5-en-3-ol-7,17-dione acetate: is a synthetic steroidal compound with the molecular formula C21H28O4 and a molecular weight of 344.44 g/mol . It is also known by other names such as 7-keto-DHEA and 7-oxo-DHA . This compound is a white to off-white crystalline powder and is used in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Androst-5-en-3-ol-7,17-dione acetate typically involves the acetylation of 7-keto-dehydroepiandrosterone (7-keto-DHEA) . The reaction conditions often include the use of acetic anhydride and a base such as pyridine . The reaction is carried out under controlled temperatures to ensure the formation of the desired acetate ester.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar acetylation reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
化学反応の分析
Types of Reactions: Androst-5-en-3-ol-7,17-dione acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone.
Reduction: This reaction can reduce the ketone groups to hydroxyl groups.
Substitution: This reaction can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles such as amines and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 7-keto-DHEA , while reduction can yield 7-hydroxy-DHEA .
科学的研究の応用
Biology: In biological research, this compound is used to study the metabolic pathways of steroid hormones and their effects on various biological processes .
Medicine: In medicine, Androst-5-en-3-ol-7,17-dione acetate is investigated for its potential therapeutic effects, including its role in modulating androgen and estrogen receptors .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of various steroidal drugs and supplements .
作用機序
The mechanism of action of Androst-5-en-3-ol-7,17-dione acetate involves its interaction with androgen and estrogen receptors . It acts as a modulator, influencing the activity of these receptors and thereby affecting various physiological processes . The molecular targets include the androgen receptor (AR) and the estrogen receptor (ER) , and the pathways involved include the steroid hormone signaling pathway .
類似化合物との比較
Androstenediol (Androst-5-ene-3β,17β-diol): A weak androgen and estrogen steroid hormone.
Androstenedione (Androst-4-ene-3,17-dione): An intermediate in the biosynthesis of testosterone and estrogen.
Dehydroepiandrosterone (DHEA; Androst-5-en-3β-ol-17-one): A precursor to various steroid hormones.
Uniqueness: Androst-5-en-3-ol-7,17-dione acetate is unique due to its specific acetylation at the 3-hydroxyl group, which imparts distinct chemical properties and biological activities compared to its non-acetylated counterparts .
特性
分子式 |
C21H28O4 |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
[(8R,9S,10R,13S,14S)-10,13-dimethyl-7,17-dioxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H28O4/c1-12(22)25-14-6-8-20(2)13(10-14)11-17(23)19-15-4-5-18(24)21(15,3)9-7-16(19)20/h11,14-16,19H,4-10H2,1-3H3/t14?,15-,16-,19-,20-,21-/m0/s1 |
InChIキー |
VVSMJVQHDZUPIL-FQAVLMBTSA-N |
異性体SMILES |
CC(=O)OC1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C(=O)C=C2C1)CCC4=O)C)C |
正規SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3C(=O)C=C2C1)CCC4=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















